2-(2-Bromo-4-nitrophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, nitro, phenoxy, chlorophenyl, and furan groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the nitrated phenoxy compound.
Hydrazide Formation: The reaction of the brominated nitrophenoxy compound with hydrazine to form the hydrazide.
Condensation: The final step involves the condensation of the hydrazide with a furan-2-ylmethylidene derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy and furan groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors that are critical for cellular processes.
Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran
- 4-Bromo-2-(2-(4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its combination of bromine, nitro, phenoxy, chlorophenyl, and furan groups, which confer unique chemical reactivity and potential biological activity not commonly found in similar compounds.
This detailed article provides a comprehensive overview of 2-(2-Bromo-4-nitrophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H13BrClN3O5 |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H13BrClN3O5/c20-16-9-14(24(26)27)5-7-18(16)28-11-19(25)23-22-10-15-6-8-17(29-15)12-1-3-13(21)4-2-12/h1-10H,11H2,(H,23,25)/b22-10+ |
InChI Key |
SWQZBRPDGIWTRG-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
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